

2,6-Dichloro-N-methoxy-N-methylisonicotinamide synthesis pathway

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Compound of Interest

Compound Name: 2,6-Dichloro-N-methoxy-N-methylisonicotinamide

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An In-depth Technical Guide to the Synthesis of **2,6-Dichloro-N-methoxy-N-methylisonicotinamide**

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway for **2,6-dichloro-N-methoxy-N-methylisonicotinamide**. This compound, a Weinreb-Nahm amide, is a highly valuable and versatile intermediate in modern organic synthesis, particularly for the controlled formation of ketones from organometallic reagents. The guide elucidates the strategic two-step synthesis commencing from 2,6-dichloroisonicotinic acid. Core discussions include the mechanistic underpinnings of each transformation, the rationale behind procedural choices, and detailed experimental protocols designed for reproducibility and scalability. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this synthesis.

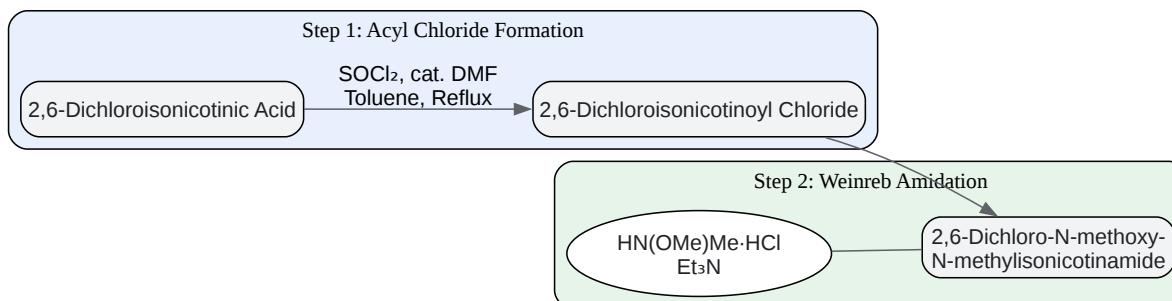
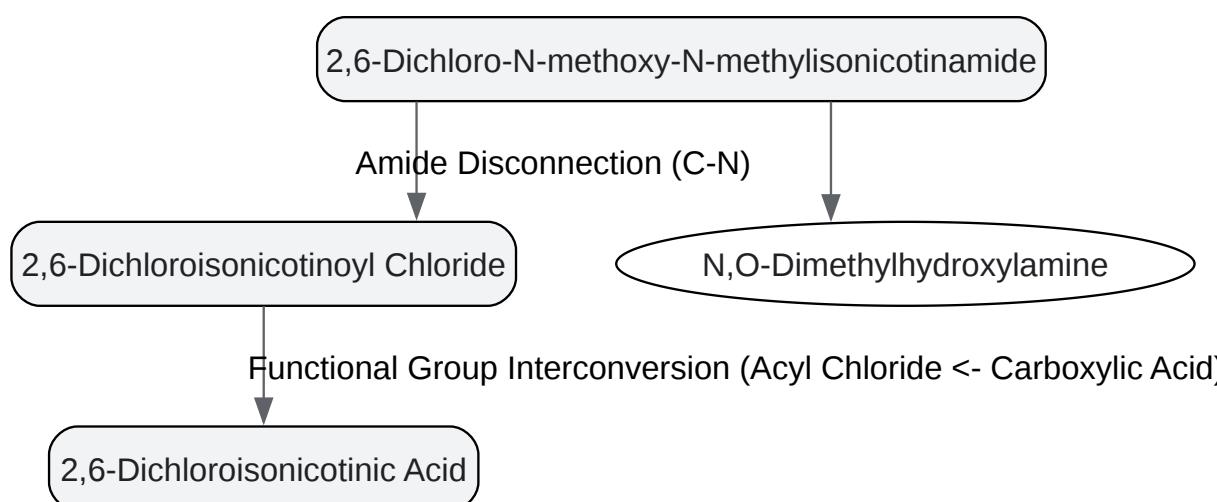
Introduction

2,6-Dichloro-N-methoxy-N-methylisonicotinamide is a specialized chemical intermediate belonging to the class of Weinreb-Nahm amides.^[1] The defining feature of a Weinreb amide is the N-methoxy-N-methylamide moiety, which allows for the synthesis of ketones from highly reactive organolithium or Grignard reagents without the common problem of over-addition to form tertiary alcohols.^[1] This is achieved through the formation of a stable, chelated tetrahedral intermediate that collapses only upon acidic workup.^[1]

The 2,6-dichloropyridine scaffold is a prevalent structural motif in medicinal chemistry and agrochemicals, imparting specific electronic and steric properties.^[2] The synthesis of the title compound, therefore, provides a critical building block for accessing a wide range of complex molecules, including potential drug candidates and biologically active compounds. This guide details a logical and efficient pathway, beginning with the activation of 2,6-dichloroisonicotinic acid to its corresponding acyl chloride, followed by a nucleophilic acyl substitution reaction with N,O-dimethylhydroxylamine.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthesis plan. The target Weinreb amide is disconnected at the amide C-N bond. This reveals two key synthons: an electrophilic acyl cation equivalent derived from 2,6-dichloroisonicotinic acid and a nucleophilic N-methoxy-N-methylamine moiety. The practical chemical equivalents for these synthons are 2,6-dichloroisonicotinoyl chloride and N,O-dimethylhydroxylamine, respectively. The acyl chloride, in turn, is directly accessible from its parent carboxylic acid.

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References

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